molecular formula C12H16BrNO2 B1275077 2-bromo-N-(4-ethoxyphenyl)butanamide CAS No. 451460-05-2

2-bromo-N-(4-ethoxyphenyl)butanamide

Cat. No. B1275077
M. Wt: 286.16 g/mol
InChI Key: WUTMQQXLKSVBMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-bromo-N-(4-ethoxyphenyl)butanamide involves multi-step reactions starting from various organic acids, esters, and hydrazides, leading to the formation of the desired butanamide derivatives. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves the conversion of organic acids into corresponding esters, hydrazides, and finally the target compounds using N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide as an intermediate . Similarly, the synthesis of N-(4-bromophenyl)-2-methacrylamide is achieved by reacting 4-bromoaniline with methacryloyl chloride, followed by copolymerization with n-butyl methacrylate .

Molecular Structure Analysis

The molecular structure of related butanamide compounds has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing its monoclinic system and space group . The crystal structure of another derivative, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was also determined by X-ray diffraction, showing a monoclinic system with specific geometric parameters .

Chemical Reactions Analysis

The butanamide derivatives undergo various chemical reactions, including copolymerization and reactions with nucleophilic agents. The copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate has been studied, revealing the influence of the butanamide content on the glass transition temperature and thermal stability of the resulting copolymers . Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which share a bromomethyl moiety with the butanamide derivatives, react with secondary amines, sodium butylthiolate, and potassium thiocyanate to form various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives are characterized by their solid-state arrangements, hydrogen bonding, acidity, and thermal stability. For instance, 4-hydroxy-N-(2-hydroxyethyl)butanamides prefer linear conformations in the solid state, forming dimers and polymers through intermolecular hydrogen bonds. Their acidity is influenced by the presence of hydroxyl groups, as evidenced by pKa values and cyclic voltammetric experiments . The thermal stability of copolymers derived from N-(4-bromophenyl)-2-methacrylamide increases with the concentration of butanamide units, as determined by thermogravimetric analysis .

Scientific Research Applications

Chemical Behavior and Kinetics

  • A study on substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide revealed insights into the chemical behavior of similar compounds. This includes the ring closure process to form substituted 1-phenylpyrrolidin-2-ones and subsequent hydrolysis to derivatives of sodium 4-amino-N-phenylbutanoates, which could inform the chemical behavior of 2-Bromo-N-(4-Ethoxyphenyl)Butanamide (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).

Synthesis of Derivatives for Biological Activities

  • Research on the synthesis of new N-substituted butanamide derivatives has shown potential in creating compounds with significant biological activities, such as lipoxygenase inhibitors. This indicates that derivatives of 2-Bromo-N-(4-Ethoxyphenyl)Butanamide may also be synthesized for similar biological applications (Aziz‐ur‐Rehman et al., 2016).

Applications in Molecular Electronics

  • Aryl bromides, similar to 2-Bromo-N-(4-Ethoxyphenyl)Butanamide, have been used as building blocks for molecular wires in molecular electronics, suggesting potential applications of 2-Bromo-N-(4-Ethoxyphenyl)Butanamide in this field (Stuhr-Hansen et al., 2005).

Synthesis of Antidiabetic Agents

  • The sequential conversion of similar compounds into various derivatives has been studied for their potential as antidiabetic agents, indicating that 2-Bromo-N-(4-Ethoxyphenyl)Butanamide might also be explored in this context (Nazir et al., 2018).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-bromo-N-(4-ethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-11(13)12(15)14-9-5-7-10(8-6-9)16-4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTMQQXLKSVBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279492
Record name Butanamide, 2-bromo-N-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-ethoxyphenyl)butanamide

CAS RN

451460-05-2
Record name Butanamide, 2-bromo-N-(4-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451460-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-bromo-N-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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